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molecular formula C12H11ClN2O B8690052 4-Chloro-6-(4-methoxyphenyl)-5-methylpyrimidine

4-Chloro-6-(4-methoxyphenyl)-5-methylpyrimidine

Cat. No. B8690052
M. Wt: 234.68 g/mol
InChI Key: AABNLLGCOOPFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07199239B2

Procedure details

Prepared from 4-methoxyphenylboronic acid (0.93 g, 6.13 mmol) and 4,6-dichloro-5-methylpyrimidine using the procedure described for Intermediate 62.
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.[Cl:12][C:13]1[C:18]([CH3:19])=[C:17](Cl)[N:16]=[CH:15][N:14]=1.ClC1C(C)=C(C2C=CC(C(F)(F)F)=CC=2)N=CN=1>>[Cl:12][C:13]1[C:18]([CH3:19])=[C:17]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:16]=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C)C1=CC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1C)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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